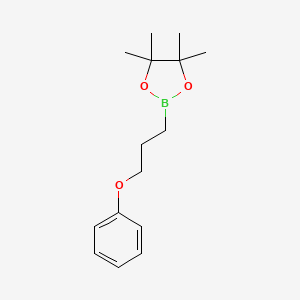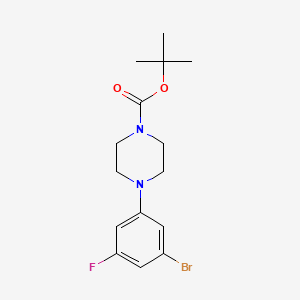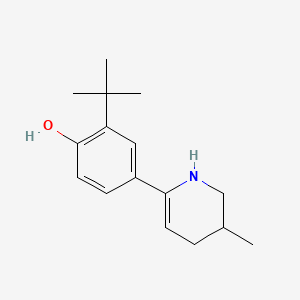
2-(tert-Butyl)-4-(5-methyl-1,4,5,6-tetrahydropyridin-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1-Dimethylethyl)-4-(1,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol is a complex organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a tert-butyl group and a tetrahydropyridinyl group attached to a phenol ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dimethylethyl)-4-(1,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol typically involves multi-step organic reactions. One common method includes:
Formation of the Tetrahydropyridinyl Group: This can be achieved through the hydrogenation of a pyridine derivative under specific conditions.
Attachment of the Tert-Butyl Group: This step often involves Friedel-Crafts alkylation, where tert-butyl chloride reacts with the phenol in the presence of a Lewis acid catalyst like aluminum chloride.
Final Assembly: The final step involves coupling the tetrahydropyridinyl group with the phenol ring, which may require specific catalysts and reaction conditions to ensure the correct orientation and attachment.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, pH) is crucial for efficient production.
化学反应分析
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones, which are important intermediates in various chemical processes.
Reduction: The tetrahydropyridinyl group can be further reduced to form piperidine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).
Substitution Reagents: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation Products: Quinones.
Reduction Products: Piperidine derivatives.
Substitution Products: Nitro, sulfonyl, and halogenated phenols.
科学研究应用
2-(1,1-Dimethylethyl)-4-(1,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(1,1-Dimethylethyl)-4-(1,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Signal transduction pathways, oxidative stress response, and inflammatory pathways.
相似化合物的比较
Similar Compounds
2-(1,1-Dimethylethyl)-4-methylphenol: Lacks the tetrahydropyridinyl group.
4-(1,4,5,6-Tetrahydro-5-methyl-2-pyridinyl)phenol: Lacks the tert-butyl group.
Uniqueness
2-(1,1-Dimethylethyl)-4-(1,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol is unique due to the presence of both the tert-butyl and tetrahydropyridinyl groups, which confer distinct chemical and biological properties.
属性
分子式 |
C16H23NO |
|---|---|
分子量 |
245.36 g/mol |
IUPAC 名称 |
2-tert-butyl-4-(3-methyl-1,2,3,4-tetrahydropyridin-6-yl)phenol |
InChI |
InChI=1S/C16H23NO/c1-11-5-7-14(17-10-11)12-6-8-15(18)13(9-12)16(2,3)4/h6-9,11,17-18H,5,10H2,1-4H3 |
InChI 键 |
ZRINPONUPJNUEP-UHFFFAOYSA-N |
规范 SMILES |
CC1CC=C(NC1)C2=CC(=C(C=C2)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


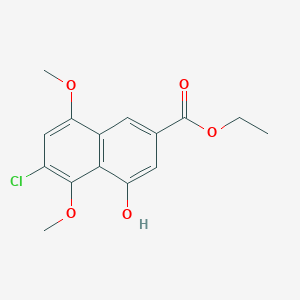
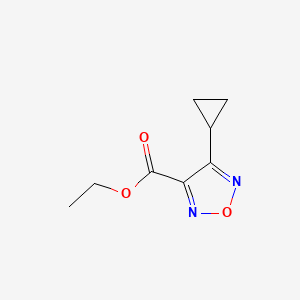
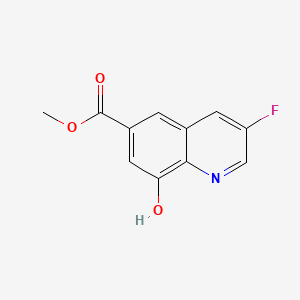
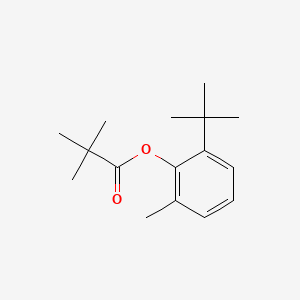
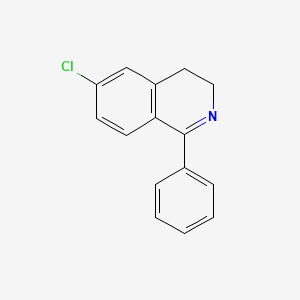
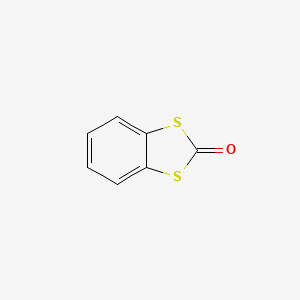
![n-[2-(4-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13926631.png)
![1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol](/img/structure/B13926633.png)
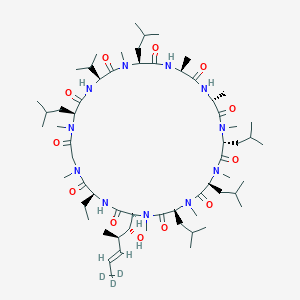
![5-(2-(4-Methylpiperazin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13926657.png)
